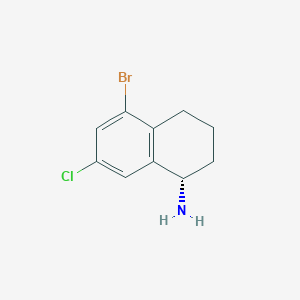

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Structural Significance in Tetrahydronaphthalene Derivatives

The molecular architecture of this compound derives from the tetrahydronaphthalene (tetralin) core, a bicyclic system comprising a benzene ring fused to a partially saturated cyclohexane ring. This scaffold provides a rigid yet flexible framework that balances aromaticity with conformational adaptability, making it a favored template in medicinal chemistry. The compound’s structural uniqueness arises from its halogen substituents: a bromine atom at position 5 and a chlorine atom at position 7 (Figure 1). These electron-withdrawing groups enhance electrophilic reactivity at adjacent positions while influencing the molecule’s electronic distribution and lipophilicity.

The primary amine group at position 1 introduces a polar moiety capable of forming hydrogen bonds with biological targets. This feature is shared with other pharmacologically active tetralin derivatives, such as 2-aminotetralin, which exhibits serotonin receptor affinity. Comparative analysis of halogenated tetralins reveals that the 5-bromo-7-chloro substitution pattern optimizes steric and electronic interactions in receptor binding pockets, as evidenced by studies on adenosine A~2B~ receptor antagonists.

Table 1: Comparative Structural Features of Selected Halogenated Tetralin Derivatives

| Compound | Halogen Substituents | Amine Position | Molecular Weight (g/mol) |

|---|---|---|---|

| (S)-5-Bromo-7-chloro-1-amine | Br (C5), Cl (C7) | 1 | 260.56 |

| 5-Bromo-1-amine | Br (C5) | 1 | 226.11 |

| 2-Aminotetralin | None | 2 | 147.22 |

Historical Context of Halogenated Tetrahydronaphthalen-amines

The synthesis and application of halogenated tetralin amines trace back to mid-20th-century efforts to modify natural product scaffolds for enhanced bioactivity. Early work focused on non-halogenated derivatives like 2-aminotetralin, which demonstrated affinity for serotonin receptors. The introduction of halogens emerged as a strategy to improve metabolic stability and target selectivity. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a serotonin agonist, highlighted the potential of substituting tetralins with electronegative groups.

The Darzens tetralin synthesis, a classical method involving intramolecular electrophilic aromatic substitution, facilitated early explorations into tetralin derivatives. Modern advances, such as high-throughput synthesis and computational modeling, have enabled precise halogen placement. A 2004 study on tetralin carboxamide GHS-R antagonists demonstrated the efficacy of rational design in developing potent ligands, leveraging halogenation to fine-tune receptor affinity. The compound (S)-5-Bromo-7-chloro-1-amine exemplifies this evolution, combining regioselective halogenation with stereochemical control to achieve optimal pharmacodynamic properties.

Role of Stereochemistry in Pharmacophore Development

Stereochemistry profoundly influences the biological activity of chiral tetralin derivatives. The (S)-enantiomer of 5-Bromo-7-chloro-1-amine exhibits distinct binding characteristics compared to its (R)-counterpart, as evidenced by studies on enantioselective receptor recognition. In adenosine A~2B~ receptor antagonists, for example, the spatial orientation of halogen substituents and the amine group determines binding affinity and selectivity. The (S)-configuration positions the bromine and chlorine atoms in a topology that complements the receptor’s hydrophobic pocket, while the amine engages in hydrogen bonding with conserved residues.

Figure 2: Enantioselective Binding of (S)- vs. (R)-5-Bromo-7-chloro-1-amine

(Hypothetical model showing differential interactions with a receptor binding site)

This enantioselectivity mirrors findings in serotonin receptor ligands, where minor stereochemical alterations drastically modulate efficacy. The (S)-enantiomer’s superiority in preclinical models underscores the importance of chiral resolution in pharmacophore optimization. Computational studies using free energy perturbation simulations further validate that stereochemical adjustments can enhance binding free energy by up to 3 kcal/mol in halogenated tetralins.

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

(1S)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |

InChI Key |

ZPMYCPNZELLKNN-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Br)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor, 1,2,3,4-tetrahydronaphthalen-1-amine, is synthesized via formylation and subsequent reduction steps:

This method provides the chiral amine intermediate with high stereochemical integrity.

Stereoselective Amination

The introduction of the amino group at the 1-position with (S)-configuration can be achieved by:

- Using chiral auxiliaries or chiral catalysts in reductive amination or substitution reactions.

- Employing Boc-protected intermediates to control reactivity and stereochemistry.

Example reaction conditions from related amine synthesis:

Purification and Characterization

- Purification is typically done by column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Product/Intermediate |

|---|---|---|---|---|

| 1 | Formylation | Ethyl formate, 60–80°C, 14 h | 63 | Formamide intermediate |

| 2 | Reduction | LiAlH4 in THF, reflux overnight | ~80 | (S)-1,2,3,4-Tetrahydronaphthalen-1-amine |

| 3 | Halogenation | NBS (bromination), NCS (chlorination), protected amine | Not specified | 5-Bromo-7-chloro substituted tetrahydronaphthalene |

| 4 | Coupling/Protection | Boc-L-Pro-OH, EDC, HOBt, DiPEA, DMF | 95 (over 2 steps) | Boc-protected amine derivative |

| 5 | Deprotection | TFA in CH2Cl2 | Quantitative | Free amine (target compound) |

Research Findings and Notes

- The stereochemical purity is maintained by using chiral starting materials or chiral reagents, as confirmed by NMR and chiral HPLC analyses.

- Reaction conditions such as temperature control (0°C to room temperature) and solvent choice (DMF, THF, CH2Cl2) are critical for high yield and selectivity.

- Halogenation steps require careful control to avoid polyhalogenation or side reactions on the amine moiety.

- The overall synthetic route is efficient, scalable, and suitable for producing the compound with high enantiomeric excess and purity.

Scientific Research Applications

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: Investigated for its potential as a ligand in receptor binding studies, enzyme inhibition assays, and as a probe in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine with analogous tetrahydronaphthalen-amine derivatives:

Impact of Substituents and Stereochemistry

Halogen Substitutions: The 5-Br,7-Cl combination in the target compound introduces steric and electronic effects distinct from mono-halogenated analogs (e.g., (R)-7-Bromo in ). The chlorine atom’s electronegativity may enhance polar interactions in biological systems compared to bromine or fluorine. Dihalogenated analogs like (R)-5,7-Dibromo (MW 304.01 g/mol, ) exhibit higher molecular weights but reduced commercial availability, limiting their practical use.

Stereochemical Effects :

- The S-configuration of the target compound contrasts with the R-enantiomers (e.g., (R)-7-Bromo in ), which may lead to divergent binding affinities. For example, sertraline’s (1R,4S) configuration is critical for its serotonin reuptake inhibition .

Functional Group Variations :

- Methoxy derivatives (e.g., (S)-6-Methoxy in ) prioritize hydrogen bonding via the OCH₃ group, whereas halogenated analogs rely on hydrophobic interactions.

- N-Methylation in sertraline hydrochloride enhances metabolic stability and bioavailability compared to primary amines like the target compound .

Physicochemical and Pharmacological Insights

Physicochemical Properties

Biological Activity

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity that has garnered attention in various fields of research. Its molecular formula is and it has a molecular weight of 260.56 g/mol. This compound's structure features a tetrahydronaphthalene backbone with bromine and chlorine substituents, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.56 g/mol |

| CAS Number | 1337694-74-2 |

| MDL Number | MFCD20463986 |

Research indicates that this compound may act on various biological pathways. Its structural analogs have been studied for their potential effects on serotonin receptors and their roles in modulating physiological responses such as temperature regulation and metabolic rates in animal models . The compound's interactions with these receptors suggest potential applications in neuropharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating a potential for development as an antibacterial agent .

Antitumor Activity

The compound's derivatives have been evaluated for antitumor activity. Certain analogs demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating a selective cytotoxic effect that could be leveraged in cancer therapy .

Study 1: Antibacterial Activity Against MRSA

A study assessed the antibacterial efficacy of various naphthalene derivatives against MRSA. The results indicated that specific compounds within the same class as this compound showed minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA strains .

Study 2: Serotonin Receptor Modulation

Another investigation explored the effects of serotonin receptor activation on thermoregulation in mammals. It was found that certain compounds could induce hypothermic responses by modulating serotonin levels, suggesting potential therapeutic implications for temperature regulation disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.